molecular formula C5H11ClN4 B2398965 (1S)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride CAS No. 2550997-38-9

(1S)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride

Cat. No.: B2398965
CAS No.: 2550997-38-9
M. Wt: 162.62
InChI Key: VLLPUTKVFHFHFH-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Introduction of the Propan-1-amine Group: This step involves the alkylation of the triazole ring with a suitable alkyl halide, followed by reduction to introduce the amine group.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.

    Reduction: Reduction reactions may target the triazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the amine group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar therapeutic applications.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride would depend on its specific application. For example, in medicinal applications, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(1H-1,2,4-Triazol-5-yl)ethan-1-amine
  • (1S)-1-(1H-1,2,4-Triazol-5-yl)butan-1-amine
  • (1S)-1-(1H-1,2,4-Triazol-5-yl)pentan-1-amine

Uniqueness

(1S)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride is unique due to its specific structural features, such as the length of the alkyl chain and the presence of the hydrochloride salt. These features can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(1S)-1-(1H-1,2,4-triazol-5-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-2-4(6)5-7-3-8-9-5;/h3-4H,2,6H2,1H3,(H,7,8,9);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLPUTKVFHFHFH-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=NC=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.